molecular formula C22H20Cl2N2O4S B11319330 5-Methyl-2-(propan-2-yl)phenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate

5-Methyl-2-(propan-2-yl)phenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate

Cat. No.: B11319330
M. Wt: 479.4 g/mol
InChI Key: RDDFWLJHYVFAFG-UHFFFAOYSA-N
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Description

5-Methyl-2-(propan-2-yl)phenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine ring substituted with a sulfonyl group and a carboxylate ester, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(propan-2-yl)phenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate typically involves multiple steps, including the formation of the pyrimidine ring, sulfonylation, and esterification. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

5-Methyl-2-(propan-2-yl)phenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The sulfonyl group and pyrimidine ring play crucial roles in its activity, potentially interacting with enzymes, receptors, or other biomolecules to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone: An organic compound with a similar aromatic structure but different functional groups.

    Imidazole Derivatives: Compounds with a heterocyclic ring structure similar to the pyrimidine ring in the target compound.

Uniqueness

5-Methyl-2-(propan-2-yl)phenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H20Cl2N2O4S

Molecular Weight

479.4 g/mol

IUPAC Name

(5-methyl-2-propan-2-ylphenyl) 5-chloro-2-[(4-chlorophenyl)methylsulfonyl]pyrimidine-4-carboxylate

InChI

InChI=1S/C22H20Cl2N2O4S/c1-13(2)17-9-4-14(3)10-19(17)30-21(27)20-18(24)11-25-22(26-20)31(28,29)12-15-5-7-16(23)8-6-15/h4-11,13H,12H2,1-3H3

InChI Key

RDDFWLJHYVFAFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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